2-(2-(Furan-2-yl)phenyl)acetic acid

Description

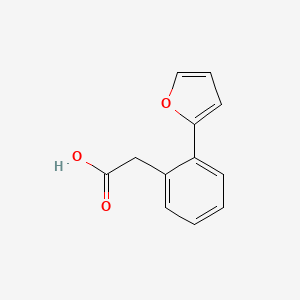

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(furan-2-yl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-9-4-1-2-5-10(9)11-6-3-7-15-11/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVWPEMJYQLBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303417 | |

| Record name | 2-(2-Furanyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568630-25-1 | |

| Record name | 2-(2-Furanyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568630-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-(2-(Furan-2-yl)phenyl)acetic Acid and its Close Analogues

Established methods for synthesizing furan-containing acetic acids often involve multi-step sequences that prioritize reliability and access to a range of analogues.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like furan-acetic acid derivatives. These one-pot reactions combine three or more starting materials to form a product that incorporates substantial portions of all reactants.

A notable example involves the telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum's acid to synthesize 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. researchgate.net This process first involves the condensation of the reactants in acetonitrile (B52724), followed by acid-catalyzed intramolecular cyclization in refluxing acetic acid. researchgate.net The advantages of this method include the use of readily available starting materials, high atom economy, and a straightforward work-up procedure. researchgate.netresearchgate.net Similarly, furan-2(5H)-one derivatives with indole (B1671886) fragments have been synthesized through a telescoped MCR of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net

Another MCR approach for synthesizing furan (B31954) analogues utilizes arylglyoxal, cyclic dicarbonyl compounds, and phenols under the catalysis of iron(III) chloride (FeCl3) or methanesulfonic acid (MeSO3H). rsc.org This method is praised for its mild conditions and atom economy, aligning with the principles of green chemistry. rsc.org

| Reactants | Catalyst/Conditions | Product | Advantages |

| 8-hydroxyquinoline, 4-methylglyoxal, Meldrum's acid | 1. Et3N, MeCN, reflux; 2. AcOH, reflux | 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | Readily available starting materials, atom economy, simple work-up researchgate.net |

| Indole, 4-methoxyphenylglyoxal, Meldrum's acid | 1. Triethylamine (B128534), MeCN, reflux; 2. Acetic acid, reflux | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | Readily available starting materials, atom economy, process simplicity researchgate.net |

| Arylglyoxal, cyclic dicarbonyl compounds, phenols | FeCl3 or MeSO3H | Diverse furan analogues | Atom-economical, mild conditions rsc.org |

| γ-alkynyl ketones | Acidic conditions | Substituted furans | One-pot synthesis nih.gov |

Condensation reactions are a cornerstone in the synthesis of furan-containing carboxylic acids. A common strategy involves the reaction of a furan derivative with a suitable carboxylic acid precursor.

For instance, 3-(furan-2-yl)propenoic acids can be synthesized by the condensation of furan-2-carbaldehydes with malonic acid. nih.gov These propenoic acids can then undergo further reactions, such as hydroarylation, to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov The Erlenmeyer-Plöchl reaction, a classic method, involves the cyclodehydration-condensation of an appropriate aldehyde with hippuric acid in acetic anhydride (B1165640) to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, which are precursors to amino acids. nih.gov

Acid-catalyzed condensation reactions are also widely employed. Sulfuric acid (H2SO4) has been used for the condensation of furan molecules with furfural, leading to the formation of C-C bonds. researchgate.net

| Furan Derivative | Carboxylic Acid Precursor/Reagent | Conditions | Product |

| Furan-2-carbaldehydes | Malonic acid | Condensation | 3-(Furan-2-yl)propenoic acids nih.gov |

| Substituted furan-2-carboxaldehydes | Hippuric acid | Acetic anhydride, acetate (B1210297) anion | 4-(Furan-2-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-ones nih.gov |

| Furan | Furfural | H2SO4, reflux | Furan condensation products researchgate.net |

The reaction between substituted aromatic amines and furan aldehydes provides a pathway to various heterocyclic structures. A key example is the Meerwein arylation, where a diazonium salt, generated from an aromatic amine, reacts with a furan derivative.

For example, 5-(2-bromophenyl)furan-2-carboxaldehyde was synthesized from 2-bromoaniline (B46623) and furan-2-carboxaldehyde via a Meerwein reaction. nih.gov The process involves diazotization of the amine followed by a copper(II) chloride-catalyzed reaction with the furan aldehyde. nih.gov These resulting furan-2-carboxaldehydes can then be used in subsequent condensation reactions, such as with hippuric acid, to generate more complex heterocyclic systems. nih.gov

| Aromatic Amine | Furan Aldehyde | Reagents/Conditions | Product |

| 2-Bromoaniline | Furan-2-carboxaldehyde | 1. NaNO2, HCl; 2. CuCl2·2H2O | 5-(2-Bromophenyl)furan-2-carboxaldehyde nih.gov |

Improving the efficiency of synthetic routes is a constant focus in organic chemistry. For furan-containing acids, several strategies have been developed to enhance yields and atom economy.

One approach is the use of multicomponent reactions, which, by their nature, are often more atom-economical than stepwise syntheses. researchgate.netresearchgate.netrsc.org Another strategy involves the development of metal-free synthetic methods. For example, a highly atom-economical synthesis of multisubstituted furans from 2-(aziridin-2-ylmethylene)malonate has been developed, where all atoms of the starting material are retained in the final product. acs.org

The 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes also provides a pathway to furan derivatives with perfect atom economy. nih.govmdpi.com This reaction proceeds through a short-lived furan-derived intermediate that can be trapped to form various polycyclic products. nih.govmdpi.com

Furthermore, optimizing reaction conditions, such as catalyst choice and solvent, is crucial. For instance, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the use of triflic acid (TfOH) as a Brønsted superacid often leads to higher yields compared to Lewis acids like aluminum chloride (AlCl3). nih.gov

| Strategy | Example | Key Feature |

| Multi-component Reactions | Synthesis of furan-acetic acid analogues using Meldrum's acid | One-pot synthesis, high atom economy researchgate.netresearchgate.net |

| Metal-Free Synthesis | Intramolecular aziridine (B145994) ring opening | Avoids metal catalysts, high atom economy acs.org |

| Cycloaddition Reactions | 1,3-dipolar cycloaddition of acetylenedicarboxylates | Perfect atom economy nih.govmdpi.com |

| Optimization of Conditions | Hydroarylation using TfOH | Higher yields compared to AlCl3 nih.gov |

Novel Synthetic Approaches and Reaction Conditions

The exploration of new catalysts and reaction conditions continues to push the boundaries of synthetic efficiency for furan-containing compounds.

Recent research has focused on developing novel catalytic systems to improve the synthesis of furan derivatives. Zeolite catalysts, for instance, have been employed for the acylation of furan with acetic acid. nih.gov The use of a fixed-bed reactor with H-beta zeolite for the continuous liquid-phase Friedel-Crafts acylation of furan with acetic anhydride has been studied, with optimization of conditions to enhance catalytic activity and stability. rsc.org

Solid acid catalysts have also been shown to be effective for cascade-type reactions to produce furan derivatives. researchgate.net For example, Amberlyst® 15, a polymeric ionic exchange resin, has been successfully used for the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one. researchgate.net

The choice of solvent can also significantly impact reaction outcomes. In the continuous liquid-phase acylation of furan, solvents with stronger polarity were found to be beneficial for the catalytic activity and stability of H-beta zeolite. rsc.org

| Catalytic System | Reaction | Key Findings |

| HZSM-5 Zeolite | Acylation of 2-methylfuran (B129897) with acetic acid | Enables direct C-C coupling, water inhibits rate but not selectivity nih.gov |

| H-beta Zeolite | Friedel-Crafts acylation of furan with acetic anhydride | Continuous liquid-phase reaction, solvent polarity affects catalyst stability rsc.org |

| Amberlyst® 15 | Hydrolysis/condensation of 2-methylfuran | Solid acid catalyst, can be regenerated and reused researchgate.net |

| Iron(III) chloride or Methanesulfonic acid | Multi-component synthesis of furan analogues | Mild conditions, atom-economical rsc.org |

Development of Telescoped Processes for Furan-Acetic Acid Moieties

The development of telescoped processes has been applied to the synthesis of complex furan-acetic acid derivatives. A notable example is the one-pot, three-component synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This method involves the reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal hydrate, and Meldrum's acid in the presence of triethylamine (Et₃N) in acetonitrile (MeCN), followed by treatment with acetic acid (AcOH). mdpi.com

The process unfolds in a sequential manner within a single pot:

Initially, a base-catalyzed condensation of an arylglyoxal with Meldrum's acid occurs. mdpi.com

This is followed by the addition of a hydroxyquinoline anion. mdpi.com

Subsequent treatment with acid leads to the cleavage of the Meldrum's acid moiety and intramolecular cyclization, ultimately forming the furan-acetic acid structure. mdpi.com

This telescoped approach demonstrates an efficient protocol for creating complex, condensed furylacetic acids from readily available starting materials. mdpi.comresearchgate.net The advantages include operational simplicity, atom economy, and often an easier work-up procedure compared to traditional multi-step syntheses. researchgate.net

Characterization Techniques for Synthetic Validation

To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is employed. Spectroscopic and elemental analyses are crucial for unambiguous structural elucidation and validation.

Spectroscopic Analysis (NMR, MS, IR) in Structural Elucidation

Spectroscopy is a cornerstone for the structural characterization of organic molecules. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential.

¹H NMR: Key signals in the proton NMR spectrum are expected to confirm the presence of all constituent parts of the molecule. The spectrum would show characteristic signals for the furan ring protons, the protons of the phenyl ring, and the methylene (B1212753) protons of the acetic acid group. The furan protons typically appear in the range of δ 6.3–7.4 ppm. The methylene (-CH₂) protons of the acetic acid side chain are expected to appear as a singlet around δ 3.6-3.8 ppm. The aromatic protons from the phenyl ring would produce a complex multiplet pattern.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the quaternary carbons. One would expect to identify the carbonyl carbon of the carboxylic acid, the methylene carbon, and the distinct carbons of the furan and phenyl rings. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Furan Protons | 6.3 - 7.4 | Multiplet |

| Phenyl Protons | ~7.2 - 7.5 | Multiplet |

| Acetic Acid (-CH₂) | 3.6 - 3.8 | Singlet |

| Carboxylic Acid (-OH) | >10 | Broad Singlet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₀O₃), high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The expected exact mass for the molecular ion [M-H]⁻ or [M+H]⁺ would be a key piece of validation data.

Table 2: Mass Spectrometry Data for this compound

| Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ (HRMS) |

| C₁₂H₁₀O₃ | 202.21 | 203.0654 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.

Key expected vibrational bands include:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretching band for the carboxylic acid, usually found around 1700-1725 cm⁻¹. nih.gov

C-O stretching and O-H bending vibrations for the carboxylic acid group.

C=C stretching bands for the aromatic furan and phenyl rings in the 1450-1600 cm⁻¹ region. researchgate.net

C-H stretching bands for the aromatic rings, typically appearing above 3000 cm⁻¹. nih.gov

The analysis of the IR spectrum for the simpler 2-furanacetic acid shows the characteristic bands associated with the furan ring and the carboxylic acid dimer, providing a reference for interpreting the spectrum of the title compound. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀O₃). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. mdpi.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 71.28% |

| Hydrogen | H | 1.008 | 4.98% |

| Oxygen | O | 15.999 | 23.73% |

This technique is a final, crucial step in the characterization process, confirming that the synthesized compound has the correct empirical formula, complementing the structural information provided by spectroscopic methods.

Chemical Reactivity and Derivatization Strategies

Fundamental Chemical Reactions of the 2-(2-(Furan-2-yl)phenyl)acetic Acid Core

The core structure of this compound is susceptible to a range of fundamental chemical reactions. These include oxidation and reduction of the furan (B31954) ring, as well as substitution reactions on both the furan and phenyl moieties.

The furan ring within the this compound molecule is prone to oxidation, which can lead to ring-opening or the formation of other oxygenated heterocycles. Common oxidizing agents can transform the furan ring into various products. For instance, oxidation can yield maleic anhydride (B1165640) or furan-2-carboxylic acid derivatives. numberanalytics.com The specific outcome of the oxidation reaction is highly dependent on the chosen oxidant and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of carboxylic acids or ketones. In some cases, oxidation can result in the formation of peroxides through a 2,5-addition mechanism, which upon hydrogenation can yield succinaldehyde (B1195056) derivatives. fayoum.edu.eg

It is important to note that the furan ring is sensitive to strong acidic conditions, which can cause decomposition. The presence of the acetic acid moiety can also influence the reactivity of the furan ring towards oxidation.

A related compound, 2-(Furan-2-yl)-2-oxoacetic acid, which features a ketone adjacent to the furan ring, has been synthesized and studied. sigmaaldrich.comrsc.orggoogle.combldpharm.com This highlights the potential for oxidation at the benzylic position of the acetic acid side chain, which could lead to an analogous α-keto acid derivative of this compound.

The furan ring of this compound can be reduced to yield dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com This transformation significantly alters the electronic properties and three-dimensional shape of the molecule. Common reducing agents for this purpose include hydrogen gas in the presence of a nickel catalyst or sodium borohydride. numberanalytics.comscribd.com The complete reduction of the furan ring to tetrahydrofuran eliminates its aromatic character and introduces greater conformational flexibility. fayoum.edu.egscribd.com The choice of reducing agent and reaction conditions determines the extent of reduction, allowing for the selective formation of either the partially or fully saturated heterocyclic ring. numberanalytics.com

Both the furan and phenyl rings in this compound are amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Furan Moiety: The furan ring is an electron-rich heterocycle and readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.com Common electrophilic substitution reactions include:

Nitration: Can be achieved using reagents like acetyl nitrate (B79036) to introduce a nitro group. numberanalytics.comscribd.comyoutube.com

Halogenation: Bromination and chlorination can be carried out under mild conditions to introduce halogen atoms. numberanalytics.comscribd.comyoutube.com

Sulfonation: Can be accomplished using a pyridine-sulfur trioxide complex. scribd.comyoutube.com

Acylation: Friedel-Crafts acylation can introduce an acyl group. scribd.comyoutube.com

The phenylation of furan has also been reported, yielding 2-phenylfuran (B99556) as the primary product. rsc.org

Phenyl Moiety: The phenyl ring can also undergo electrophilic substitution. The directing effect of the existing substituents (the furan ring and the acetic acid side chain) will influence the position of the incoming electrophile.

Advanced Derivatization for Academic Research

The versatile structure of this compound makes it an excellent starting point for the synthesis of more complex molecules for academic research, particularly in the development of new therapeutic agents and functional materials.

The carboxylic acid group is a highly versatile functional handle for derivatization. It can be readily converted into a variety of other functional groups, including:

Esters: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

Amides: Reaction with amines, often activated by a coupling agent, produces amides. This strategy has been used to synthesize a library of furan-2-carboxamides with potential antibiofilm activity. researchgate.netnih.gov

Ketones: Phenylacetic acid itself can undergo ketonic decarboxylation to form ketones like dibenzyl ketone or can be condensed with anhydrides to form phenylacetone. wikipedia.org

These transformations allow for the introduction of diverse structural motifs and the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. For example, the synthesis of various substituted derivatives of aminofuran-2-yl-acetic acid has been explored for potential use in treating migraines and pain. google.com

Further diversification of the this compound scaffold can be achieved by modifying the furan ring. As mentioned, electrophilic substitution reactions can introduce various substituents onto the furan ring. numberanalytics.comscribd.comyoutube.com Additionally, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene, leading to the formation of complex polycyclic structures. numberanalytics.com

The synthesis of derivatives with substituents on the furan ring, such as {2-[5-(3-Nitrophenyl)furan-2-Yl]phenyl}acetic acid, has been reported, demonstrating the feasibility of introducing diverse functionalities. nih.gov These modifications can significantly impact the biological activity of the resulting compounds. For instance, in a series of furan-2-carboxamides, substitutions on the furan ring were proposed as a future direction to enhance antibiofilm activity. researchgate.net

Strategic Chemical Modifications of the Phenyl Ring

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution, a fundamental strategy for introducing new functional groups. The nature and position of the substituent can be controlled by the choice of reagents and reaction conditions.

One of the most common modifications is nitration . The reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring. youtube.commasterorganicchemistry.comfrontiersin.org This reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich phenyl ring. youtube.commasterorganicchemistry.comyoutube.com The presence of the furan-2-yl and acetic acid groups influences the regioselectivity of the substitution. An example of a nitrated derivative is {2-[5-(3-Nitrophenyl)furan-2-yl]phenyl}acetic acid. nih.gov

Halogenation , another key electrophilic substitution, can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. This introduces halogen atoms (e.g., -Br, -Cl) onto the phenyl ring, which can serve as handles for further transformations, such as cross-coupling reactions. pharmaguideline.com For instance, the synthesis of 2-(halogenomethyl)phenylacetic acid derivatives involves halogenating agents like thionyl halides. google.com

These modifications are summarized in the table below:

| Modification Type | Typical Reagents | Functional Group Introduced | Potential Subsequent Reactions |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Reduction to an amino group (-NH₂) |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl | Cross-coupling reactions (e.g., Suzuki, Heck) |

Heterocycle Fusion Strategies for Complex Architectures

The structure of this compound is a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems through intramolecular cyclization reactions. These strategies often involve the participation of the furan ring, the phenyl ring, and the acetic acid side chain to build new fused rings.

One potential strategy involves the intramolecular Friedel-Crafts acylation . By converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid, it may be possible to effect cyclization onto the furan or phenyl ring to form a new six- or seven-membered ring containing a ketone.

Another approach is through cyclization involving the furan ring . Research on related furan-containing compounds has shown that the furan ring can participate in intramolecular Diels-Alder reactions or other cyclization cascades to form complex polycyclic structures. nih.gov For example, 5-substituted furanylamides have been shown to undergo intramolecular cyclization to form polyfunctional oxabicycles. nih.gov While not starting from the exact target compound, these principles can be applied. A hypothetical cyclization of a derivative of this compound could lead to novel fused systems.

Furthermore, transition-metal-catalyzed reactions offer powerful methods for heterocycle fusion. For instance, rhodium-catalyzed annulation reactions have been used to construct complex polycyclic systems from simpler aromatic precursors, sometimes involving the in-situ formation of a furan ring that subsequently reacts. acs.org Palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization are also a well-established method for creating biaryl-bridged cyclic peptides, demonstrating the utility of this approach in forming complex architectures. nih.gov

A summary of potential heterocycle fusion strategies is presented below:

| Fusion Strategy | Key Transformation | Resulting Architecture |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Cyclization of an acyl chloride derivative | Fused polycyclic ketone |

| Furan Ring Cycloaddition | Intramolecular Diels-Alder or related reaction | Bridged or fused oxabicyclic systems |

| Transition-Metal-Catalyzed Annulation | Catalytic C-H activation and bond formation | Complex polycyclic aromatic heterocycles |

Derivatization for Analytical and Characterization Purposes

To facilitate analysis and characterization, this compound can be chemically modified to enhance its detectability or improve its properties for specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and fluorescence spectroscopy.

For GC-MS analysis , the volatility of the compound must be increased. This is typically achieved by converting the polar carboxylic acid group into a less polar, more volatile derivative. nih.gov Two common methods are:

Esterification : The carboxylic acid is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding ester (e.g., methyl or ethyl ester). gcms.cz

Silylation : The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). gcms.czyoutube.com This process significantly reduces polarity and hydrogen bonding, making the compound suitable for GC analysis. nih.govyoutube.com

For enhanced detection in techniques like high-performance liquid chromatography (HPLC) or fluorescence microscopy, fluorescent labeling is employed. The carboxylic acid group is an ideal handle for attaching a fluorophore. lumiprobe.combiomol.com This can be accomplished by:

Amide bond formation : The carboxylic acid is activated, for example with a carbodiimide, and then reacted with a fluorescent amine to form a stable, fluorescently tagged amide. biomol.combroadpharm.com

Esterification with a fluorescent alcohol or diazoalkane : Reaction with a fluorescent alcohol or a reagent like a fluorescent diazoalkane can yield a fluorescent ester. thermofisher.com

The table below details common derivatization strategies for analytical purposes.

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose of Derivatization |

|---|---|---|---|

| Gas Chromatography (GC) | Esterification | Methanol/HCl | Increase volatility |

| Gas Chromatography (GC) | Silylation | MSTFA | Increase volatility and thermal stability |

| Fluorescence Spectroscopy/HPLC | Fluorescent Amide Formation | Dansyl cadaverine (B124047) with EDC | Introduce a fluorescent tag for detection |

| Fluorescence Spectroscopy/HPLC | Fluorescent Ester Formation | BODIPY methyl bromide | Introduce a fluorescent tag for detection |

Biological Activity and Mechanistic Research Pre Clinical, in Vitro/in Vivo Models

Antimicrobial Research Pathways

The furan (B31954) nucleus is a key structural motif in numerous compounds exhibiting a wide spectrum of antimicrobial activities. nih.govamazonaws.com The investigation into furan derivatives has revealed their potential to combat various pathogenic microorganisms, including bacteria and fungi. amazonaws.com

The antibacterial potential of furan derivatives has been explored against both Gram-positive and Gram-negative bacteria. For instance, certain synthetic naphtho[2,1-b]furan (B1199300) derivatives have demonstrated good activity against Streptococci (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Some of these compounds were found to be fully active against both types of organisms. researchgate.net Another study highlighted that the presence of a furan ring in certain bichalcophene derivatives could influence their antibacterial activity. nih.gov

While specific data for 2-(2-(Furan-2-yl)phenyl)acetic acid is not available, research on phenylacetic acid, a structural component, has shown it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the phenylacetic acid moiety within the target compound could contribute to potential antibacterial action. The structural combination of a furan ring and a phenylacetic acid core in this compound makes it a candidate for future antibacterial screening.

Table 1: Examples of Antibacterial Activity of Furan Derivatives

| Compound Class | Bacterial Strain | Activity/Observation |

| Naphtho[2,1-b]furan derivatives | Streptococci (G+), Staphylococcus aureus (G+), Escherichia coli (G-), Pseudomonas (G-) | Good activity against both Gram-positive and Gram-negative bacteria. researchgate.net |

| Bichalcophene derivatives | Escherichia coli | The presence of a furan ring was found to reduce the antibacterial activity in this specific series. nih.gov |

This table presents data on furan derivatives to illustrate the potential areas of investigation for this compound.

Furan-containing compounds have also been a focus of antifungal research. Studies have shown that some furan derivatives exhibit significant activity against various fungal species. For example, a series of 3-phenyl-5-methyl-2H,5H-furan-2-ones displayed notable antifungal activity, particularly against filamentous fungi. nih.gov One of the most promising derivatives in this series showed activity against Absidia corymbifera comparable to the standard antifungal drug ketoconazole. nih.gov

Furthermore, nitrofuran derivatives have been synthesized and tested against a range of fungal species, with some compounds showing potent inhibitory activity against Candida species, Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis. mdpi.com For certain 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines, high antifungal activity was also observed. pensoft.net Phenylacetic acid has also demonstrated the ability to completely inhibit the growth of Saccharomyces cerevisiae at certain concentrations. nih.gov

Table 2: Examples of Antifungal Activity of Furan Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (Minimum Inhibitory Concentration) |

| 3-Phenyl-5-methyl-2H,5H-furan-2-ones | Absidia corymbifera | 31.25 µmol/L nih.gov |

| Nitrofuran derivative (compound 11) | H. capsulatum | 0.48 µg/mL mdpi.com |

| Nitrofuran derivatives (compounds 3 and 9) | P. brasiliensis | 0.48 µg/mL mdpi.com |

| Nitrofuran derivatives (compounds 1 and 5) | Candida and Cryptococcus neoformans | 3.9 µg/mL mdpi.com |

This table presents data on furan derivatives to illustrate the potential areas of investigation for this compound. MIC values are provided where available in the source material.

The mechanisms through which furan derivatives exert their antimicrobial effects are varied. It is suggested that their antimicrobial action can involve the selective inhibition of microbial growth and the modification of enzymes. nih.gov For some derivatives, the presence of two aromatic rings on a furanone skeleton is thought to enhance lipophilicity, which may contribute to their biological effects. nih.gov

Anti-inflammatory Research Frameworks

The anti-inflammatory potential of compounds containing the furan moiety is an active area of investigation. Various furan derivatives have been shown to modulate inflammatory pathways in preclinical models. nih.gov

Studies on natural and synthetic furan derivatives have demonstrated their ability to inhibit the production of key pro-inflammatory mediators. For example, natural derivatives of benzofuran (B130515), which contain a furan ring fused to a benzene (B151609) ring, have been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Some 2-arylbenzofuran derivatives have been identified as potent inhibitors of human lipoxygenases (LOXs), enzymes that play a crucial role in the biosynthesis of inflammatory mediators like leukotrienes. tandfonline.comnih.gov One such derivative, moracin C, was found to be a potent LOX inhibitor and could significantly inhibit the production of leukotriene B4 (LTB4). tandfonline.com

Furthermore, research indicates that certain furan derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov The ability of these compounds to inhibit the production of prostaglandin (B15479496) E2 (PGE2), another key inflammatory mediator, has also been noted, suggesting a potential inhibitory effect on cyclooxygenase-2 (COX-2) activity. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Furan Derivatives

| Compound Class | Target/Mediator | Cell Line | Effect |

| Natural benzofuran derivatives | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production. nih.gov |

| 2-Arylbenzofuran derivatives | Human Lipoxygenases (LOXs) | In vitro enzyme assays | Potent inhibitory activity. tandfonline.comnih.gov |

| Moracin C (a 2-arylbenzofuran) | Leukotriene B4 (LTB4) | Neutrophils | Significant inhibition of LTB4 production. tandfonline.com |

| Furan natural derivatives | TNF-α, PGE2 | Various | Suppression of production. nih.gov |

This table presents data on furan derivatives to illustrate the potential areas of investigation for this compound.

The anti-inflammatory effects of furan derivatives are underpinned by their interactions with key cellular and molecular pathways. Investigations have revealed that some of these compounds can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. nih.gov The inhibition of NF-κB is a significant finding, as this transcription factor controls the expression of numerous pro-inflammatory genes.

Additionally, the presence of phenol (B47542) moieties in some furan derivatives is thought to contribute to their anti-inflammatory activity by scavenging free radicals and reactive oxygen species (ROS), such as the superoxide (B77818) anion. nih.gov The structural characteristics of furan derivatives, including the presence and substitution patterns of aromatic rings, are considered important for their biological activity. nih.gov The combination of a furan ring with a phenyl group, as seen in this compound, presents a structural basis for potential interactions with these anti-inflammatory targets.

Anticancer Research Avenues

The investigation into the anticancer properties of furan-containing compounds has provided evidence of their potential to combat cancer through various mechanisms.

Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Research into furan-based structures has shown promise for their potential as anticancer agents. For instance, studies on 5-substituted-3,4-diphenylfuran-2-ones, which share the furan core, have revealed their ability to reduce the proliferation of prostate cancer cells. One of the most potent compounds in a studied series, 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one, was particularly effective. nih.gov Similarly, research on 2-arylbenzofuran phytoestrogens, another class of related compounds, showed that certain derivatives could inhibit the growth of all human cancer cells tested, irrespective of their estrogen receptor or multidrug resistance status. nih.gov

Table 1: Cytotoxic Activity of a Structurally Related Furanone Derivative

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| PC3 | 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one | 20 |

| PC3 PCDNA | 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one | 5 |

| PC3 SKP2 | 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one | 5 |

| DU145 | 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one | 25 |

The anticancer effects of furan derivatives are often linked to their ability to modulate key cellular pathways governing cell growth and programmed cell death (apoptosis). Research indicates that this compound and related compounds can induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. Some studies have pointed specifically to an arrest at the G2/M phase of the cell cycle.

Furthermore, these compounds are known to induce apoptosis. The apoptotic process is complex, involving a cascade of molecular events. Studies on the broader furan chemical class have shown that exposure can lead to significant changes in the expression of genes that regulate apoptosis. nih.gov For example, furan has been observed to increase the expression of Caspase-3, a key executioner enzyme in apoptosis, while decreasing the expression of Bcl-2, a protein that promotes cell survival. nih.gov In a similar vein, a study on a 2-arylbenzofuran derivative found it induced a G1 phase arrest in MCF-7 breast cancer cells, which was followed by apoptosis. nih.gov This was accompanied by a notable increase in the pro-apoptotic protein Bax and a suppression of Bcl-2. nih.gov

Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signaling pathways that often become dysregulated in cancer, making them a prime target for anticancer therapies. A series of novel furan-2-yl(phenyl)methanone derivatives, which are structurally similar to this compound, were synthesized and screened for their in vitro PTK inhibitory activity. nih.gov Several of these new derivatives displayed promising activity, with some showing inhibition equal to or even greater than that of genistein, a well-known PTK inhibitor used as a positive control in the study. nih.gov These findings highlight the potential of the furan-phenyl scaffold as a basis for developing new PTK inhibitors. nih.gov

Other Investigated Biological Activities

Beyond cancer research, the unique structure of this compound has prompted investigations into other potential therapeutic applications.

While direct studies on the antioxidant capacity of this compound are limited, the general class of furan-containing compounds has been associated with cellular oxidative stress. Some studies have shown that furan itself can decrease the activity of antioxidant enzymes and increase levels of reactive oxygen species, leading to oxidative damage. nih.gov Conversely, polyphenolic compounds, which share some structural similarities with the subject compound, are recognized for their antioxidant properties. nih.gov Their ability to donate hydrogen atoms and delocalize electrons allows them to neutralize free radicals, suggesting that derivatives of this compound could be engineered to possess beneficial antioxidant activities. nih.gov

The inhibitory potential of furan derivatives has been explored against several enzymes implicated in various physiological and pathological processes.

Tyrosinase: Tyrosinase is a key enzyme in the production of melanin, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives (furan chalcones) were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.gov The results showed that a compound bearing a 2,4-dihydroxyphenyl group exhibited potent tyrosinase inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, kojic acid. nih.gov Enzyme kinetic studies revealed a mixed-type inhibition mechanism. nih.gov This demonstrates that the furan scaffold is a promising template for designing potent tyrosinase inhibitors. nih.govnih.gov

Table 2: Mushroom Tyrosinase Inhibitory Activity of a Related Furan Chalcone (B49325) Derivative

| Compound | Substrate | IC₅₀ (µM) |

|---|---|---|

| Compound 8 (2,4-dihydroxyphenyl substituted) | Monophenolase | 0.0433 |

| Compound 8 (2,4-dihydroxyphenyl substituted) | Diphenolase | 0.28 |

| Kojic Acid (Standard) | Monophenolase | 19.97 |

| Kojic Acid (Standard) | Diphenolase | 33.47 |

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and specific isoforms, such as CA IX and CA XII, are associated with tumorigenesis. nih.govresearchgate.net While direct inhibition by this compound has not been extensively reported, carboxylic acid derivatives are a known class of CA inhibitors. researchgate.netnih.gov Research on other heterocyclic carboxylic acids has shown that they can act as inhibitors of these enzymes, with some demonstrating selectivity for the tumor-associated isoforms over the more common cytosolic forms. nih.govresearchgate.net This suggests that the carboxylic acid moiety of the title compound makes it a candidate for investigation as a potential CA inhibitor.

Immunomodulatory Research

While direct immunomodulatory studies on This compound are not extensively documented in publicly available research, the broader class of furan-containing compounds has demonstrated significant potential to modulate the immune system. Research into natural furan derivatives has revealed their capacity to exert regulatory effects on various cellular activities by modifying key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.gov These pathways are crucial in the regulation of inflammatory responses.

Furthermore, some furan derivatives have been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov For instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Compounds within this class have shown potent inhibition of tumor necrosis factor-alpha (TNF-α) formation and fMLP-induced superoxide anion generation in neutrophils, indicating a direct impact on inflammatory cell functions. nih.gov One derivative, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, was found to be a particularly potent inhibitor of TNF-α formation with an IC₅₀ value of 2.3 µM. nih.gov

These findings suggest that the furan moiety is a key pharmacophore for immunomodulatory activity. The anti-inflammatory properties observed in related compounds are often linked to their antioxidant capabilities, where the furan ring can act as a free radical scavenger. nih.gov Although specific data for This compound is pending, the established immunomodulatory profile of structurally related furan derivatives provides a strong rationale for its investigation in this area.

Table 1: Anti-inflammatory Activity of Select Furan Derivatives

| Compound/Derivative | Biological Target/Assay | Finding | Reference |

| 2-(Furan-2-yl)-4-phenoxyquinoline derivatives | TNF-α formation | Inhibition with IC₅₀ values as low as 2.3 µM | nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime | Lysozyme (B549824) and β-glucuronidase release | Inhibition with IC₅₀ values of 7.1 µM and 9.5 µM, respectively | nih.gov |

| Natural Furan Derivatives | Inflammatory Mediator Production | Suppression of NO and PGE2 | nih.gov |

Antitubercular Research

The search for novel antitubercular agents is critical in combating the global health threat of tuberculosis, particularly with the rise of multidrug-resistant strains. mdpi.com Furan-containing compounds have been a focus of this research, with several derivatives showing promising activity against Mycobacterium tuberculosis. nih.govnih.gov

Furthermore, research on fused furo-quinoline compounds has identified molecules with potent antitubercular activity. rsc.org Specifically, a compound bearing a furo[2,3-c] wisdomlib.orgmdpi.comnaphthyridine skeleton demonstrated a minimum inhibitory concentration (MIC) value of 5.6 µmol, which was superior to the first-line antitubercular drug ethambutol. rsc.org Another study on substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans revealed a derivative with a MIC of 1.6 μg/mL against M. tuberculosis H37Rv, a value better than that of standard drugs like pyrazinamide (B1679903) and ciprofloxacin. mdpi.com

These examples underscore the potential of the furan ring system as a building block for the development of new antitubercular drugs. The activity of these diverse furan derivatives suggests that the core structure contributes significantly to their antimycobacterial effects, warranting future investigation of This compound in this context.

Table 2: Antitubercular Activity of Select Furan-Containing Compounds

| Compound Class | Specific Derivative Example | Activity (MIC) | Reference |

| Fused Furo-Quinoline | 4-(4-methoxyphenyl)furo[2,3-c] wisdomlib.orgmdpi.comnaphthyridine | 5.6 µmol | rsc.org |

| Substituted Furans | 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivative | 1.6 µg/mL | mdpi.com |

| Furan Chalcones | DM01, DM02, DM03, DM04, DM05, and DM07 | Optimum activity against H37Rv strain | nih.gov |

Antiviral Research (e.g., Dengue virus protease)

The Dengue virus, a member of the Flavivirus genus, represents a significant global health concern with no specific antiviral therapy currently available. nih.gov The viral NS2B-NS3 protease is an essential enzyme for viral replication and is considered a prime target for the development of antiviral drugs. nih.govnih.gov

There is no specific research available on the inhibitory activity of This compound against Dengue virus protease. However, the broader family of furan-containing compounds has been investigated for antiviral properties. ontosight.aiijabbr.comutripoli.edu.ly The exploration of small molecule inhibitors has identified various heterocyclic scaffolds that can effectively target the Dengue virus protease. For instance, a benzimidazole (B57391) derivative, MB21, was identified as a potent inhibitor of the DENV-2 protease with an IC₅₀ of 5.95 μM and was shown to inhibit all four serotypes of the virus in cell culture. nih.gov

While not directly a furan derivative, this highlights the potential of small, aromatic heterocyclic compounds to fit into the active site of the protease. In silico docking studies often suggest that these inhibitors bind in the vicinity of the active site, functioning as mixed-type inhibitors. nih.gov The development of potent furin inhibitors has also been shown to block the replication of Dengue virus, as this host protease is also crucial for viral maturation. nih.gov Given the established antiviral potential of various furan derivatives against other viruses, investigating the activity of This compound against Dengue virus protease and other viral targets is a logical next step.

Glucose Uptake Activity Research

The management of type 2 diabetes mellitus (T2DM) often involves strategies to enhance glucose uptake and reduce hyperglycemia. Research into compounds that can modulate glucose metabolism is an active area of drug discovery.

Specific studies on the effect of This compound on glucose uptake are not currently published. However, research on related furan and phenylacetic acid derivatives suggests a potential role in glucose metabolism. For example, a phenotypic screening of a compound library for inhibitors of gluconeogenesis led to the discovery of furan-2-carboxylic acid derivatives with potent activity. nih.govresearchgate.net One such derivative, 10v, was shown to ameliorate hyperglycemia in vivo by reducing both non-fasting and fasting blood glucose levels. nih.govresearchgate.net The mechanism was linked to the inhibition of gluconeogenesis, a key pathway in hepatic glucose production. nih.govresearchgate.net

Separately, phenylacetic acid derivatives have been developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are important targets in the treatment of T2DM. nih.gov Activation of these receptors can lead to a reduction in blood glucose and triglyceride levels. This indicates that the phenylacetic acid moiety can be a key component for designing compounds with hypoglycemic activity. nih.gov The combination of a furan ring, known to be present in anti-gluconeogenesis agents, and a phenylacetic acid core, found in hPPAR agonists, makes This compound an intriguing candidate for future studies on glucose uptake and metabolism.

Table 3: Glucose Metabolism-Related Activity of Structurally Related Compounds

| Compound Class | Mechanism of Action | Effect | Reference |

| Furan-2-carboxylic acid derivatives | Inhibition of gluconeogenesis | Amelioration of hyperglycemia | nih.govresearchgate.net |

| Phenylacetic acid derivatives | hPPAR agonism | Glucose and triglyceride lowering | nih.gov |

Broad Spectrum Pharmacological Potential of Furan-Containing Compounds

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. researchgate.net This heterocyclic moiety is recognized for its contribution to a broad spectrum of pharmacological activities. wisdomlib.orgijabbr.comutripoli.edu.ly Compounds containing a furan nucleus have been extensively investigated and have shown potential as antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer agents. nih.govijabbr.comutripoli.edu.ly

The biological versatility of furan derivatives stems from the electronic properties of the furan ring and its ability to act as a bioisostere for other aromatic systems, such as thiophene (B33073) and benzene rings. ijabbr.com This allows for the modification of existing pharmacophores to improve efficacy and pharmacokinetic properties. The oxygen atom in the furan ring can participate in hydrogen bonding, which is a crucial interaction for binding to biological targets like enzymes and receptors. ijabbr.com

Numerous clinically approved drugs contain a furan ring, highlighting its importance in drug design. utripoli.edu.ly The diverse biological activities reported for furan-containing compounds underscore the vast potential that remains to be explored. The investigation of compounds like This compound is part of a larger effort to leverage the pharmacological advantages of the furan scaffold to develop new and effective therapeutic agents for a variety of diseases. wisdomlib.orgijabbr.com

Structure Activity Relationship Sar and Structural Optimization

Elucidation of Key Structural Motifs for Biological Efficacy

The fundamental structure of 2-(2-(Furan-2-yl)phenyl)acetic acid comprises three key motifs: a furan (B31954) ring, a phenyl ring, and an acetic acid side chain. The spatial arrangement and electronic properties of these components are critical for biological activity.

The Phenylacetic Acid Moiety : This group is a common feature in many biologically active compounds, notably non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule to a specific binding site on a target protein or enzyme.

The Biaryl Core (Furan-Phenyl) : The connection between the furan and phenyl rings creates a biaryl system. The relative orientation (torsion angle) of these two rings can significantly impact the molecule's three-dimensional shape and, consequently, its ability to fit into a biological target's binding pocket. The ortho-positioning of the furan ring on the phenyl group, as in the parent compound, imposes specific steric constraints that influence its biological profile compared to meta or para isomers. Positional isomerism is known to significantly impact biological activity; for instance, ortho-substituted furans may introduce steric hindrance that affects enzyme binding.

| Structural Motif | Key Features | Potential Role in Biological Activity |

|---|---|---|

| Furan Ring | Heterocyclic aromatic system; contains an oxygen atom. | Participates in hydrogen bonding and π-π stacking interactions; influences overall polarity and metabolic stability. researchgate.net |

| Phenyl Ring | Aromatic carbocyclic system. | Acts as a scaffold; provides a point for substitution to modulate lipophilicity and electronic properties; involved in hydrophobic and π-π interactions. nih.govnih.gov |

| Acetic Acid Linker | Carboxylic acid group (-COOH) attached via a methylene (B1212753) (-CH2-) bridge. | Critical for binding to target sites through ionic interactions or hydrogen bonding; influences solubility and pharmacokinetic properties. |

| Ortho-Biaryl Linkage | Furan ring at the C2 position of the phenyl ring. | Defines the spatial relationship between the two rings, creating a specific conformation that can enhance binding affinity through steric effects. |

Impact of Substituent Effects on Furan and Phenyl Rings on Activity

Modifying the furan and phenyl rings with various substituents is a common strategy to fine-tune the biological activity of the parent compound. These substitutions can alter the molecule's electronic properties, steric profile, and lipophilicity.

Substituents on the Phenyl Ring: Research on analogous compounds, such as furan chalcones and 3-phenyl-furanones, has shown that the nature and position of substituents on the phenyl ring are critical. nih.govmdpi.com

Electron-Withdrawing Groups (EWGs): Halogens (e.g., F, Cl) and nitro groups often enhance biological activity. researchgate.netnih.gov In studies of related aryl acetamide (B32628) series, EWGs on the phenyl ring were found to be preferable for potency. nih.gov For instance, a 3,4-dichlorophenyl substituent on a furanone ring resulted in potent antifungal activity. nih.gov

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) can have varied effects. A 2,4-dihydroxyphenyl substitution on a furan chalcone (B49325) core led to potent tyrosinase inhibitory activity. mdpi.com However, in other contexts, EDGs may decrease activity compared to EWGs. nih.gov The position is also crucial; a 3-hydroxy-4-methoxy substitution pattern was found to be more potent than a 4-hydroxy-3-methoxy arrangement in furan chalcones. mdpi.com

Substituents on the Furan Ring: While less commonly explored than phenyl ring substitutions for this specific scaffold, modifications to the furan ring are also known to impact efficacy in related molecules. The antitumor activity of benzofuran (B130515) derivatives, for example, appears to be more dependent on substitution at the heterocyclic furan ring than at the benzene (B151609) moiety. nih.gov

| Ring | Substituent Type | Example Substituents | Observed Impact on Activity (in related scaffolds) | Reference |

|---|---|---|---|---|

| Phenyl Ring | Electron-Withdrawing | -Cl, -F, -NO2, -CN | Generally increases activity (e.g., antifungal, antiproliferative). nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Electron-Donating | -OH, -OCH3, -CH3 | Effect is context-dependent; number and position are critical. Can increase activity (e.g., tyrosinase inhibition) or decrease it. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov | |

| Furan Ring | Aroyl groups | -CO-Aryl | Substitutions at the 2-position of a benzofuran ring with aroyl groups are critical for antitumor activity. nih.gov | nih.gov |

| Alkenyl groups | -CH=CH-Aryl | Introduction of an alkenyl substituent at position 5 of a benzofuran showed potent cytotoxicity against cancer cell lines. mdpi.com | mdpi.com |

Influence of Linker Chain Length and Rigidity on Biological Outcomes

Linker Length: Studies on other molecular series show that modifying the length of a linker chain can have substantial effects. For instance, in a series of cosalane (B1669449) analogues, shortening or lengthening the three-carbon linker chain resulted in relatively minor changes in anti-HIV potency, suggesting the linker primarily served as a lipophilic appendage. nih.gov However, in other systems, even a small change in length can misalign the key binding groups, leading to a dramatic loss of activity.

Linker Rigidity: The flexibility of the linker is also a key parameter. The single bonds in the acetic acid chain allow for significant conformational freedom. Introducing rigidity, for example by incorporating double bonds (e.g., acrylic acid linker) or cyclic structures, would restrict the available conformations. This can be beneficial if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. In studies of caffeic acid phenethyl ester (CAPE) analogs, replacing a flexible ethyl ester linker with more rigid propargyl and allyl linkers was a key strategy to probe the effects on 5-lipoxygenase inhibition. nih.gov

Stereochemical Considerations in Activity Profiles

While this compound itself is not chiral, the introduction of a substituent on the methylene carbon of the acetic acid linker (the α-carbon) would create a chiral center. This would result in two enantiomers (R and S forms), which could exhibit different biological activities. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different potency, efficacy, and even different pharmacological effects, as they interact differently with the chiral environment of biological macromolecules like proteins and enzymes. Therefore, if derivatives were to be developed by substituting the α-carbon, the stereochemistry would become a critical factor to investigate.

Bioisosteric Replacement Strategies Involving Furan Moieties

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetic properties.

Replacing the Furan Ring: The furan ring itself can be considered a bioisostere of a phenyl ring or other five-membered heterocycles like thiophene (B33073) or pyrrole. Conversely, the furan in this compound could be replaced by these other rings to explore changes in activity. For example, replacing a furanone ring with a furan-2-carboxamide was explored as a strategy to improve stability while retaining biological activity. nih.gov

Replacing the Phenyl Ring: The phenyl group is often a target for bioisosteric replacement to improve properties like solubility and metabolic stability. ucl.ac.uk

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine (B92270) or pyrazine (B50134) ring can introduce nitrogen atoms, which can act as hydrogen bond acceptors and increase polarity. cambridgemedchemconsulting.com

Saturated Rings: Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.2.2]octane have been successfully used as phenyl ring bioisosteres. ucl.ac.uknih.gov These replacements can maintain the geometry needed for biological activity while improving physicochemical properties such as increasing aqueous solubility and enhancing metabolic stability. nih.gov

Replacing Other Moieties: Bioisosteric replacement can also be applied to other parts of the molecule. In some drug discovery programs, an 1,2,4-oxadiazole (B8745197) ring has been replaced by an 1,3,4-oxadiazole (B1194373) ring, which led to higher polarity and reduced metabolic degradation. rsc.org Such a strategy could be conceptually applied to the furan ring in the target compound.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 2-(2-(Furan-2-yl)phenyl)acetic acid, might interact with a biological target, typically a protein or enzyme. The analysis identifies potential binding modes and estimates the binding affinity, which is crucial for assessing the compound's potential as a therapeutic agent.

For structurally related furan-containing chalcones, molecular docking has been employed to investigate their binding to enzymes like tyrosinase, revealing key interactions with active site residues. mdpi.com Similar studies on other phenylacetic acid derivatives have also provided insights into their mechanisms of action. researchgate.net A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein target to analyze potential hydrogen bonds, hydrophobic interactions, and other molecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to study its conformational flexibility in different environments, such as in a solvent or when bound to a protein. This analysis helps to understand the dynamic nature of the molecule and its binding stability.

In studies of similar compounds, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking and to analyze the dynamics of the interactions over time. mdpi.comresearchgate.net These simulations can also provide insights into the kinetics of binding, such as the association and dissociation rates of the ligand from the protein target.

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For various furan (B31954) and phenyl derivatives, HOMO-LUMO analysis has been used to predict their reactivity and to understand their electronic properties. uomphysics.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

This analysis has been applied to various heterocyclic compounds to understand their intermolecular interactions and reactivity. uomphysics.net For this compound, an MEP map would highlight the electrostatic potential around the furan ring, the phenyl group, and the carboxylic acid moiety, providing clues about its interaction with other molecules.

Intramolecular Charge Transfer Analysis

Intramolecular charge transfer (ICT) refers to the transfer of electronic charge between different parts of a molecule upon electronic excitation. This phenomenon is important for understanding the photophysical properties of a molecule, such as its absorption and emission of light. Theoretical studies on related aromatic systems often investigate ICT to explain their optical properties. acadpubl.eu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them.

While specific data tables and detailed research findings for this compound are not available at this time, the computational methodologies described above represent the standard approaches that would be used to characterize its theoretical properties. Future research dedicated to this specific compound would be necessary to generate the detailed data for each of these analytical sections.

In Silico Prediction of Biological Activity and ADMET Properties

In the realm of modern drug discovery and development, in silico methods are indispensable for the early-stage evaluation of novel chemical entities. These computational approaches allow for the prediction of a compound's biological activities and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, thus providing a preliminary assessment of its potential as a therapeutic agent and flagging potential liabilities before costly and time-consuming experimental studies are undertaken. For this compound, while specific experimental data is limited, its structural motifs, featuring a furan ring linked to a phenylacetic acid backbone, suggest several potential biological activities and allow for the prediction of its pharmacokinetic properties based on computational models and studies of analogous structures. nih.govnih.govresearchgate.net

Predicted Biological Activities

Computational docking and quantitative structure-activity relationship (QSAR) studies on compounds containing furan and phenyl moieties have suggested a range of potential biological targets. nih.govmdpi.com The furan ring, a common scaffold in medicinal chemistry, is known to interact with various biological macromolecules. nih.govnih.gov Similarly, the phenylacetic acid portion is a feature of several known bioactive compounds.

Derivatives of furan have been investigated for a variety of biological activities, including antimicrobial and anticancer properties. nih.gov For instance, certain furan-containing Schiff base derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Furthermore, some furan-chalcone derivatives have been identified as potential tyrosinase inhibitors, suggesting applications in pigmentation disorders. mdpi.com The presence of the carboxylic acid group in this compound may also allow it to interact with the active sites of enzymes that recognize acidic substrates.

Molecular docking studies on similar furan derivatives have predicted interactions with enzymes such as Enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis in bacteria, suggesting potential antibacterial applications. nih.gov Other studies on complex heterocyclic systems containing furan have explored their potential as anticancer agents by investigating their binding to targets like tubulin or their ability to induce apoptosis. nih.gov

Predicted ADMET Properties

The ADMET profile of a potential drug candidate is a critical determinant of its clinical success. In silico ADMET prediction tools utilize algorithms based on large datasets of known drugs to estimate the pharmacokinetic and toxicity properties of a novel compound. researchgate.netresearchgate.net

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 202.21 g/mol synblock.com | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. researchgate.net |

| LogP (Octanol/Water Partition Coefficient) | Varies by prediction algorithm, but generally moderate. | Indicates a balance between hydrophilicity and lipophilicity, which is important for absorption and distribution. |

| Topological Polar Surface Area (TPSA) | Moderate | Suggests good cell membrane permeability and potential for oral absorption. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | Compliant with Lipinski's Rule of Five (≤5). |

| Hydrogen Bond Acceptors | 3 (from the furan oxygen and carboxylic acid oxygens) | Compliant with Lipinski's Rule of Five (≤10). |

| Lipinski's Rule of Five | Likely compliant | Indicates that the compound has drug-like properties and is likely to be orally active. researchgate.net |

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Moderate to Low | The presence of the polar carboxylic acid group may limit penetration into the central nervous system. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | The compound is expected to bind extensively to plasma proteins like albumin, which will affect its free concentration and distribution. researchgate.net |

| Metabolism | ||

| CYP450 Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2C9) | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |

| Metabolic Stability | Moderate | The furan ring can be susceptible to oxidative metabolism. The phenyl ring may undergo hydroxylation. |

| Excretion | ||

| Primary Route | Likely renal | As a carboxylic acid, it is expected to be excreted primarily through the kidneys. |

| Toxicity | ||

| Hepatotoxicity | Low to Moderate | While some furan-containing compounds can be associated with liver toxicity, predictions for this specific structure would need to be confirmed experimentally. researchgate.net |

| Carcinogenicity | Unlikely based on typical structural alerts | No obvious structural alerts for carcinogenicity are present, but this requires experimental validation. |

| Mutagenicity (Ames Test) | Likely negative | The structure does not contain common mutagenic functional groups. |

It is crucial to emphasize that these in silico predictions provide a theoretical framework for the potential of this compound. Experimental validation through biological assays and pharmacokinetic studies is necessary to confirm these computational findings.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Diverse Analogues

The future of research on 2-(2-(furan-2-yl)phenyl)acetic acid will heavily rely on the development of innovative and efficient synthetic methodologies to generate a wide array of analogues. Current synthetic strategies often involve multi-step processes. doaj.orgmdpi.com For instance, one common approach is the Suzuki-Miyaura cross-coupling reaction between 2-bromophenylacetic acid and furan-2-ylboronic acid. Another method involves the Friedel-Crafts acylation of furan (B31954) with phenylacetic acid derivatives.

Future synthetic endeavors should focus on:

Increasing Diversity: Exploring new catalytic systems and reaction conditions to introduce a wider range of functional groups onto both the furan and phenyl rings. doaj.orgmdpi.comnih.gov This will enable the creation of libraries of diverse analogues for biological screening.

Stereoselective Synthesis: For analogues with chiral centers, developing stereoselective synthetic methods will be crucial to investigate the biological activity of individual enantiomers.

A promising approach for the synthesis of related 2-arylalkanoic acids involves a two-step process starting from 1-arylalkanols. epa.govjst.go.jp This method utilizes a metal triflate-catalyzed Friedel-Crafts alkylation of 2-methylfuran (B129897) followed by a ruthenium-catalyzed chemoselective oxidation of the furan ring. epa.govjst.go.jp Adapting such novel routes could significantly expand the accessible chemical space for analogues of this compound.

Advanced Mechanistic Investigations into Biological Targets

While preliminary studies suggest that furan-containing compounds possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the precise molecular mechanisms of action for this compound and its derivatives remain largely unexplored. nih.gov Future research should employ advanced techniques to elucidate these mechanisms.

Key areas for investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets with which these compounds interact.

Enzyme Inhibition Studies: Investigating the inhibitory effects on key enzymes involved in disease pathways, such as cyclooxygenases (COX) in inflammation or kinases in cancer. nih.gov

Cellular Pathway Analysis: Employing cell-based assays and systems biology approaches to understand how these compounds modulate cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and immune responses.

For example, some furan derivatives have been shown to induce apoptosis in cancer cells and inhibit pro-inflammatory cytokines. Deeper mechanistic studies could reveal the specific caspases activated or the precise signaling cascades affected, providing a more complete picture of their biological effects.

Rational Design of this compound Derivatives with Enhanced Specificity

The broad biological activity profile of furan-containing compounds presents both an opportunity and a challenge. nih.govresearchgate.net Rational drug design, guided by an understanding of structure-activity relationships (SAR), will be essential for developing derivatives with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity. nih.gov This includes altering substituents on both the furan and phenyl rings, as well as modifying the acetic acid side chain.

Positional Isomerism: Investigating the effect of the furan ring's position on the phenyl ring (ortho, meta, para) on biological activity, as this can significantly alter the molecule's shape and binding affinity.

Bioisosteric Replacement: Replacing the furan ring or other functional groups with bioisosteres to improve pharmacokinetic properties or reduce potential toxicity.

For instance, studies on similar scaffolds have shown that the presence and position of substituents on the aromatic rings can dramatically influence selectivity for different enzyme isoforms, such as COX-1 and COX-2. nih.gov Applying these principles to the this compound scaffold could lead to the development of more targeted therapeutic agents.

Application as a Core Scaffold in Medicinal Chemistry Research